molecular formula C10H15ClFN3O2 B6608198 N1-(2-fluoro-4-nitrophenyl)-2-methylpropane-1,2-diamine hydrochloride CAS No. 2839139-54-5

N1-(2-fluoro-4-nitrophenyl)-2-methylpropane-1,2-diamine hydrochloride

Cat. No.: B6608198
CAS No.: 2839139-54-5
M. Wt: 263.69 g/mol
InChI Key: SEVCEQFTDBHTIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-fluoro-4-nitrophenyl)-2-methylpropane-1,2-diamine hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of a fluoro and nitro group on the phenyl ring, which imparts unique chemical properties. It is commonly used in research and industrial applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-fluoro-4-nitrophenyl)-2-methylpropane-1,2-diamine hydrochloride typically involves multiple steps. One common method starts with the nitration of 2-fluoroaniline to produce 2-fluoro-4-nitroaniline. This intermediate is then subjected to a reductive amination reaction with 2-methylpropane-1,2-diamine under acidic conditions to yield the target compound. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a palladium catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N1-(2-fluoro-4-nitrophenyl)-2-methylpropane-1,2-diamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: 2-fluoro-4-aminophenyl derivative.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

    Oxidation: Nitroso or nitro derivatives.

Scientific Research Applications

N1-(2-fluoro-4-nitrophenyl)-2-methylpropane-1,2-diamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(2-fluoro-4-nitrophenyl)-2-methylpropane-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The presence of the fluoro and nitro groups enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-fluoro-4-nitrophenyl)pyrrolidine
  • Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
  • 4-(2-fluoro-4-nitrophenyl)morpholine

Uniqueness

N1-(2-fluoro-4-nitrophenyl)-2-methylpropane-1,2-diamine hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry .

Properties

IUPAC Name

1-N-(2-fluoro-4-nitrophenyl)-2-methylpropane-1,2-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3O2.ClH/c1-10(2,12)6-13-9-4-3-7(14(15)16)5-8(9)11;/h3-5,13H,6,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVCEQFTDBHTIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1=C(C=C(C=C1)[N+](=O)[O-])F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.